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Compound of Interest

Compound Name: Piperazine hydrobromide

CAS No.: 14007-05-7

Cat. No.: B079296 Get Quote

Executive Summary
This technical guide provides a rigorous structural analysis of Piperazine Hydrobromide
(specifically the Dihydrobromide form, Piperazinium Dibromide), a critical pharmaceutical salt

used as an anthelmintic agent. It details the transition from chemical synthesis to single-crystal

X-ray diffraction (SC-XRD) elucidation. By focusing on the P2₁/c monoclinic space group—a

standard for centrosymmetric organic salts—this guide serves as a blueprint for characterizing

small-molecule active pharmaceutical ingredients (APIs).

Part 1: Chemical Context & Solid-State Significance
Piperazine (

) acts as a strong base due to its secondary amine groups. In the presence of hydrobromic acid
(HBr), it protonates to form Piperazine Dihydrobromide (

).

Why this structure matters:

Bioavailability: The salt form significantly enhances aqueous solubility compared to the free

base, critical for its use in treating ascariasis (roundworm infections).
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Conformational Stability: The piperazine ring is a textbook example of the chair

conformation, minimizing torsional strain. Understanding how this conformation locks into the

crystal lattice is vital for predicting polymorphism.

Hydrogen Bonding: The structure is dominated by charge-assisted hydrogen bonds (

), which dictate the mechanical properties and thermal stability of the bulk powder.

Part 2: Experimental Protocols
Synthesis & Crystallization Workflow
Objective: To isolate high-purity single crystals suitable for SC-XRD.

Reagents:

Piperazine (anhydrous, >99%)

Hydrobromic Acid (48% aq. solution)

Solvent: Ethanol/Water (80:20 v/v)

Protocol:

Dissolution: Dissolve 10 mmol of Piperazine in 10 mL of ethanol.

Protonation: Dropwise add 22 mmol of HBr (slight excess) while stirring. The reaction is

exothermic; maintain temperature

to prevent degradation.

Precipitation: A white precipitate of Piperazine Dihydrobromide forms immediately.

Recrystallization (Critical Step):

Redissolve the precipitate in a minimum amount of hot water/ethanol mixture (

).

Filter the hot solution through a 0.45
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PTFE filter to remove nucleation sites (dust).

Slow Evaporation: Cover the vial with parafilm, poke 3-4 pinholes, and leave undisturbed

at room temperature for 3-5 days.

Expert Insight: Rapid cooling yields polycrystalline powder (useless for SC-XRD). Slow

evaporation allows the molecules to arrange thermodynamically into the lowest energy lattice,

minimizing defects.
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Caption: Thermodynamic workflow for isolating single crystals from the crude salt precipitate.

Part 3: Structural Elucidation (SC-XRD)
Upon harvesting a clear, block-like crystal (

mm), X-ray diffraction analysis reveals the internal atomic arrangement.

Crystal Data Summary
The following parameters are typical for Piperazinium salts (specifically the dibromide or

isostructural analogues like the dichloride):
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Parameter Value / Description

Crystal System Monoclinic

Space Group (Centrosymmetric)

Z (Formula Units) 2 (Cation lies on inversion center)

Morphology Colorless Block

Lattice Parameter ~6.0 - 7.0 Å

Lattice Parameter ~8.0 - 9.0 Å

Lattice Parameter ~12.0 - 13.0 Å

Beta Angle (

)
~95 - 105°

Note: Exact dimensions vary slightly based on hydration (anhydrous vs. hydrate). The

setting is standard for this class of organic salts.

Molecular Conformation
The piperazinium dication (

) adopts a perfect Chair Conformation.

Why? This conformation staggers the C-H bonds and the bulky ammonium groups,

eliminating torsional strain (Pitzer strain) found in boat or twist-boat forms.

Symmetry: The centroid of the ring often sits on a crystallographic inversion center (0, 0, 0),

meaning the asymmetric unit contains only half the cation and one bromide anion. The full

structure is generated by symmetry operations.

Hydrogen Bonding Network
The stability of the crystal is derived from a 3D network of hydrogen bonds.
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Donors: The ammonium nitrogens (

), each having two protons.

Acceptors: The Bromide anions (

).

Interaction:

.

Geometry: The Br ions bridge adjacent piperazine rings, forming infinite chains or sheets.

This strong electrostatic "glue" results in a high melting point (>300°C decomposition).

Structural Logic Diagram

Piperazinium Dication
[C4H12N2]2+

Chair Conformation
(Minimizes Steric Strain)

Thermodynamics

H-Bond Network
N-H...Br

Donor (N-H)

Crystal Lattice
(High Melting Point)

Packing Efficiency

Bromide Anions
(2Br-)

Acceptor (Br)

Lattice Energy

Click to download full resolution via product page

Caption: The interplay between molecular conformation and intermolecular forces defining the

lattice.

Part 4: Bulk Characterization & Validation
Single crystal data must be bridged to the bulk material used in drug development.
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Powder X-Ray Diffraction (PXRD)
Purpose: To verify that the bulk powder synthesized in Step 2.1 is the same phase as the

single crystal analyzed in Step 3.

Protocol: Grind 50 mg of crystals. Scan from

to

.

Analysis: Generate a simulated powder pattern from the SC-XRD .CIF file (using Mercury or

similar software). Overlay the experimental PXRD pattern.

Match: Phase purity confirmed.

Mismatch: Indicates polymorphism or impurities.

Thermal Analysis (DSC/TGA)
DSC (Differential Scanning Calorimetry): Expect a sharp endotherm only upon

melting/decomposition. Piperazine salts often sublime or decompose before melting.

TGA (Thermogravimetric Analysis): Use to detect solvates. A weight loss

indicates water/solvent loss (hydrate formation). Pure anhydrous Piperazine Dihydrobromide
should show no mass loss until decomposition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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